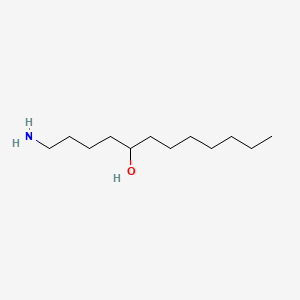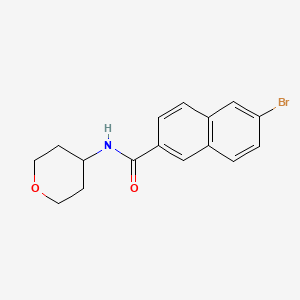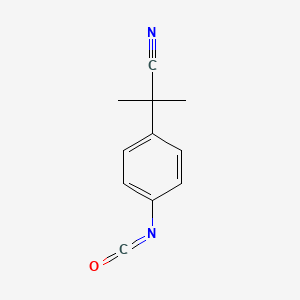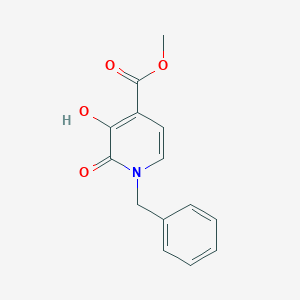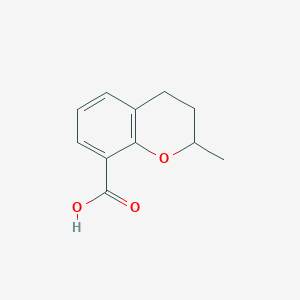
1-Methyl-3-piperazin-1-ylquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-piperazin-1-ylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Métodos De Preparación
The synthesis of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the direct functionalization of quinoxalin-2-one with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator has been reported . This method allows for selective alkylation, providing a practical route to access the desired compound.
Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
1-Methyl-3-piperazin-1-ylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1-Methyl-3-piperazin-1-ylquinoxalin-2-one can be compared with other quinoxaline derivatives, such as 2-methyl-3-piperazin-1-ylquinoxaline . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Similar Compounds
- 2-Methyl-3-piperazin-1-ylquinoxaline
- Quinoxaline N-oxides
- Dihydroquinoxaline derivatives
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-methyl-3-piperazin-1-ylquinoxalin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)15-12(13(16)18)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Clave InChI |
CDYQSZXMIZBJFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C(C1=O)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





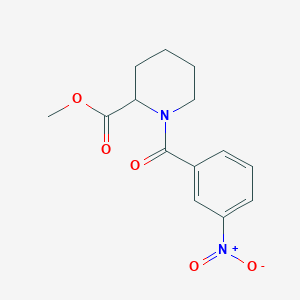
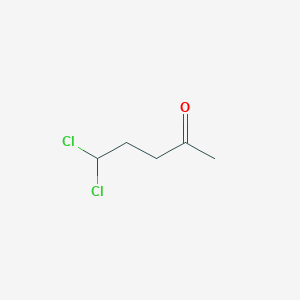


![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)

